molecular formula C19H23N3O B11451565 1-butyl-N-(3-methoxybenzyl)-1H-benzimidazol-5-amine

1-butyl-N-(3-methoxybenzyl)-1H-benzimidazol-5-amine

Cat. No.: B11451565
M. Wt: 309.4 g/mol
InChI Key: ZLIPGXSAUUPAOZ-UHFFFAOYSA-N
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Description

1-butyl-N-(3-methoxybenzyl)-1H-benzimidazol-5-amine is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-(3-methoxybenzyl)-1H-benzimidazol-5-amine typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using 3-methoxybenzyl chloride and the benzimidazole derivative in the presence of a base.

    Introduction of the Amine Group: The amine group can be introduced by reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-(3-methoxybenzyl)-1H-benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-N-(3-methoxybenzyl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-N-(3-ethoxybenzyl)-1H-tetrazol-5-amine
  • N-benzhydryl-N-(3,4-dimethoxybenzyl)amine
  • Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Uniqueness

1-butyl-N-(3-methoxybenzyl)-1H-benzimidazol-5-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

1-butyl-N-[(3-methoxyphenyl)methyl]benzimidazol-5-amine

InChI

InChI=1S/C19H23N3O/c1-3-4-10-22-14-21-18-12-16(8-9-19(18)22)20-13-15-6-5-7-17(11-15)23-2/h5-9,11-12,14,20H,3-4,10,13H2,1-2H3

InChI Key

ZLIPGXSAUUPAOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1C=CC(=C2)NCC3=CC(=CC=C3)OC

Origin of Product

United States

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